molecular formula C26H24N2O2 B8193685 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B8193685
M. Wt: 396.5 g/mol
InChI Key: UHOAUNITQWOZKN-ZEQRLZLVSA-N
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Description

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the condensation of 1,3-dibromobenzene with (S)-4-benzyl-4,5-dihydrooxazole under basic conditions, followed by cyclization to form the oxazoline rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxazoline N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene in catalysis involves coordination to a metal center, which facilitates the transfer of chirality to the substrate. The oxazoline rings provide a chiral environment that influences the stereochemistry of the reaction products .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Used in similar catalytic applications but lacks the chiral oxazoline rings.

    1,3-Dibenzoylbenzene: Utilized in organic synthesis but does not provide the same chiral environment.

Uniqueness

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which make it particularly valuable in asymmetric synthesis and catalysis. This distinguishes it from other benzene derivatives that do not possess such chiral features .

Properties

IUPAC Name

(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAUNITQWOZKN-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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